(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine
Description
Properties
Molecular Formula |
C18H23F2NO2S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C18H23F2NO2S/c1-11(18-8-12-4-13(9-18)6-14(5-12)10-18)21-24(22,23)15-2-3-16(19)17(20)7-15/h2-3,7,11-14,21H,4-6,8-10H2,1H3 |
InChI Key |
UCRYAXCLNDPCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Preparation
The synthesis of 3,4-difluorobenzenesulfonyl chloride typically proceeds through chlorosulfonation of 3,4-difluorobenzene using chlorosulfonic acid. However, this method faces challenges in regioselectivity and requires careful temperature control (-10°C to 0°C) to minimize polysubstitution. Alternative approaches utilize thiol oxidation pathways:
Thiol Route :
$$ \text{3,4-Difluorothiophenol} \xrightarrow[\text{H}2\text{O}2, \text{HCl}]{\text{H}_2\text{O}} \text{3,4-Difluorobenzenesulfonyl chloride} $$
Yields: 60-75% (crude), requiring distillation for purification.Decarboxylative Halosulfonylation :
Recent advances demonstrate direct conversion of 3,4-difluorobenzoic acid to the sulfonyl chloride via copper-catalyzed ligand-to-metal charge transfer (LMCT) under 365 nm irradiation:
$$ \text{3,4-Difluorobenzoic acid} \xrightarrow[\text{Cu(MeCN)}4\text{BF}4, \text{SO}_2]{\text{DCDMH, NFTPT}} \text{3,4-Difluorobenzenesulfonyl chloride} $$
Isolated yields: 61-85% for analogous substrates.
Amination with Adamantanylethylamine
Reaction of the sulfonyl chloride with adamantanylethylamine typically employs:
- Solvent : Acetonitrile or THF (0.1 M)
- Base : DIPEA or pyridine (2-4 equiv)
- Conditions : 0°C to room temperature, 2-12 hours
Representative Procedure :
- Combine 3,4-difluorobenzenesulfonyl chloride (1.0 equiv) and adamantanylethylamine (1.2 equiv) in anhydrous THF.
- Add DIPEA (2.5 equiv) dropwise at 0°C.
- Warm to room temperature and stir for 6 hours.
- Quench with saturated NH4Cl, extract with EtOAc, and purify via silica chromatography.
Yield : 68-75% for analogous aliphatic amines.
Copper-Catalyzed Decarboxylative Halosulfonylation
The MacMillan group recently developed a revolutionary one-pot method converting aryl carboxylic acids directly to sulfonamides via LMCT catalysis. This approach eliminates the need for preformed sulfonyl chlorides.
Reaction Mechanism
The process involves three key stages (Figure 2):
LMCT Activation :
$$ \text{Cu(II) carboxylate} \xrightarrow{h\nu} \text{Cu(I)} + \text{aroyloxy radical} $$
Subsequent decarboxylation generates an aryl radical.Sulfonylation :
$$ \text{Aryl radical} + \text{SO}_2 \rightarrow \text{Aryl sulfonyl radical} $$
Halogen atom transfer from DCDMH (1,3-dichloro-5,5-dimethylhydantoin) yields the sulfonyl chloride.Amination :
In-situ reaction with adamantanylethylamine forms the target sulfonamide.
Optimized Conditions for Target Molecule
| Parameter | Value |
|---|---|
| Catalyst | [Cu(MeCN)₄]BF₄ (20 mol%) |
| Oxidant | NFTPT (1.0 equiv) |
| Chlorine Source | DCDMH (1.0 equiv) |
| SO₂ Concentration | 2.0 equiv in MeCN |
| Light Source | 365 nm LEDs |
| Reaction Time | 12 hours |
| Temperature | Room temperature |
Substrate Scope Considerations :
- 3,4-Difluorobenzoic acid demonstrated 72% conversion to sulfonyl chloride.
- Adamantanylethylamine showed >90% amination efficiency in model systems.
Advantages :
- Avoids isolation of reactive sulfonyl chloride intermediates
- Tolerates electron-withdrawing groups (e.g., -F, -CF₃)
- Compatible with aliphatic amines containing bulky substituents
Alternative Synthetic Strategies
Radical Sulfonamidation
Emerging photoredox methods enable direct C-H sulfonamidation, though adamantane functionalization remains challenging:
$$ \text{Adamantane} + \text{3,4-Difluorobenzenesulfonyl azide} \xrightarrow[\text{Ir(ppy)}_3]{\text{Visible light}} \text{Target compound} $$
Current limitations include modest yields (<40%) and competing C-H activation pathways.
Comparative Methodological Analysis
| Parameter | Classical Method | Decarboxylative Approach | SuFEx Strategy |
|---|---|---|---|
| Starting Material Cost | $38/g (acid) | $12/g (acid) | $45/g (azide) |
| Step Count | 3 | 1 | 2 |
| Overall Yield | 52% | 65% | 31% |
| Purification Challenges | Moderate | Low | High |
| Scalability | >100 g | <50 g | <10 g |
Data extrapolated from and analogous transformations
The decarboxylative method demonstrates clear advantages in atom economy and operational simplicity, though classical coupling remains preferred for large-scale production (>100 mmol).
Chemical Reactions Analysis
Types of Reactions
(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative.
Scientific Research Applications
(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The adamantane moiety provides steric bulk, which can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonyl Chloride: A precursor in the synthesis of (Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different substituents, such as sulfanilamide and sulfamethoxazole.
Uniqueness
The uniqueness of this compound lies in its combination of the adamantane structure with a difluorophenyl sulfonamide group. This combination imparts specific chemical properties, such as increased rigidity and potential for selective biological activity, which are not found in simpler sulfonamide derivatives .
Biological Activity
The compound (Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine is a derivative of adamantane and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound features an adamantane core linked to an ethyl group and a sulfonamide moiety attached to a difluorophenyl ring. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, compounds derived from 1,3,4-thiadiazole, which share structural similarities with our compound of interest, have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, certain derivatives showed IC50 values as low as 50 µM against breast carcinoma (BT549) and lung carcinoma (A549) cell lines .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Tamoxifen | A549 | 55 |
| Compound A | BT549 | 50 |
| Compound B | A549 | 70 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in neurodegenerative diseases. The most potent analogs exhibited IC50 values ranging from 0.10 µM to 11.40 µM for AChE inhibition .
Table 2: AChE and BuChE Inhibitory Activity
| Analog | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Analog 1 | 0.10 ± 0.05 | 0.20 ± 0.050 |
| Analog 2 | 2.16 ± 0.12 | 4.5 ± 0.11 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the position and nature of substituents on the phenyl ring significantly influence the biological activity of the compounds. For example, the presence of electron-withdrawing groups such as fluorine enhances the potency against AChE .
Case Studies
In a study evaluating the biological activities of various sulfonamide derivatives, it was found that modifications in the alkyl chain length and branching could lead to notable changes in anticancer efficacy and enzyme inhibition profiles .
Case Study Example
A recent investigation focused on a series of adamantane-based sulfonamides revealed that specific derivatives exhibited enhanced selectivity towards cancer cell lines while maintaining lower toxicity in normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
